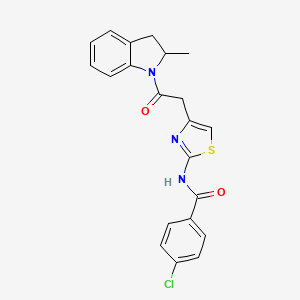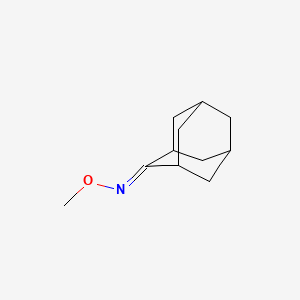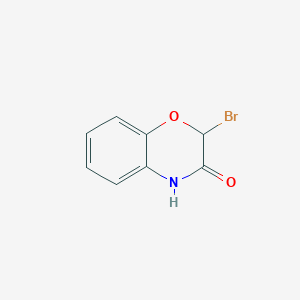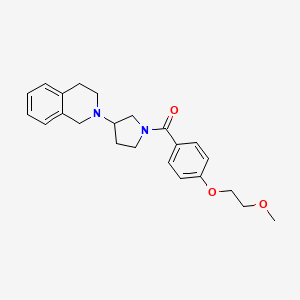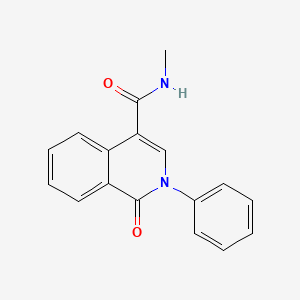![molecular formula C23H26N2O3 B2526484 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide CAS No. 946245-39-2](/img/structure/B2526484.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Structural Characteristics
Synthesis of Constrained ACC Derivatives : Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, highlighting a unique cyclopropanation process to create doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This work demonstrates advanced techniques in creating complex heterocyclic structures, which are crucial for developing new therapeutic agents or material science applications Szakonyi et al., 2002.
Regioselective Fragmentation of Cyclopropane-fused Quinolin-2-ones : Javier Santovenia Díaz and colleagues (2020) detailed the synthetic potential of aziridine and cyclopropane-fused quinolin-2-ones by regioselective fragmentation, leading to the creation of novel quinolin-2-one derivatives. This study underscores the versatility of quinolin-2-ones as precursors in organic synthesis, providing pathways to diverse structural motifs Javier Santovenia Díaz et al., 2020.
Biological Activity and Potential Applications
Anticancer Activities of Quinoline Derivatives : Solomon and Lee (2011) reviewed the anticancer activities of quinoline and its analogs, noting their efficacy against various cancer targets. Quinoline derivatives have been found to inhibit critical pathways in cancer cell proliferation, such as tyrosine kinases and DNA repair mechanisms. The synthesis versatility of quinoline allows for the generation of numerous derivatives with potential therapeutic applications Solomon & Lee, 2011.
Antileishmanial and Anti-Mycobacterial Activities : Research by Burguete et al. (2008) on ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives demonstrated significant in vitro leishmanicidal activity, indicating potential applications in treating Leishmaniasis. Their study highlights the importance of structural modifications to enhance biological activity Burguete et al., 2008.
Corrosion Inhibition : Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating their utility in industrial applications to prevent corrosion. This research exemplifies the application of quinoline derivatives beyond pharmacology, showing their potential in material science Olasunkanmi & Ebenso, 2019.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-10-4-16(5-11-20)6-13-22(26)24-19-9-12-21-18(15-19)3-2-14-25(21)23(27)17-7-8-17/h4-5,9-12,15,17H,2-3,6-8,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLYXRYHUFPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)
![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)
![N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2526403.png)
![(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2526405.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)

![1-(2-Ethoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2526411.png)
